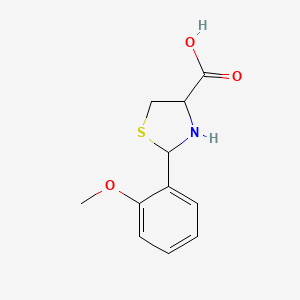
2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Vue d'ensemble
Description
2-Methoxyphenylboronic Acid is an arylboronic acid . Arylboronic acids are widely used as safe and environmentally friendly new aromatization reagents for scientific research and production of various fine chemicals containing aryl structures, such as pharmaceuticals, pesticides, and advanced materials .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. For instance, (2-Methoxyphenyl)acetic acid has a molecular formula of C9H10O3 .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. A study on the chemical reactivity and biological activities of eugenol derivatives provides insights into the chemical reactions of compounds with similar structures .Physical And Chemical Properties Analysis
Phenolic compounds like 2-Methoxyphenylboronic Acid have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .Applications De Recherche Scientifique
Synthesis and Characterization
- The condensation reaction of ortho-vanillin and L-cysteine forms a racemic mixture of 2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, characterized by various techniques including NMR, ESI-MS, and X-ray diffraction (Muche, Müller, & Hołyńska, 2018).
Supramolecular Aggregation Behavior
- A study on biocompatible chiral thiazolidine-4-carboxylic acid derivatives, including 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, examined their supramolecular aggregation behavior. The findings suggest potential applications in biosensing and catalysis (Jagtap et al., 2018).
Anticancer Activity
- Tetra-substituted metallophthalocyanines derived from 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid were synthesized and demonstrated significant anticancer activity against various cancer cell lines (Bilgiçli et al., 2021).
Catalytic Properties
- 2-Aryl- and 2-furyl-4-carboxy-1,3-thiazolidines, including the methoxyphenyl variant, have been studied for their spectral properties and catalytic behavior, particularly in the context of rhodium complex-catalyzed reactions (Skvortsov et al., 2010).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with other molecules at the cellular level to produce its effects. While specific information on “2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid” is not available, related compounds like 5-(2-METHOXYPHENYL)-2-FUROIC ACID have been studied for their interactions .
Safety and Hazards
Orientations Futures
The future directions in the study of a compound depend on the current state of knowledge and the potential applications of the compound. While specific future directions for “2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid” are not available, related compounds like 2-Methoxyphenylboronic Acid are being studied for their potential applications .
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-15-9-5-3-2-4-7(9)10-12-8(6-16-10)11(13)14/h2-5,8,10,12H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVUYFUCJRHCNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2NC(CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



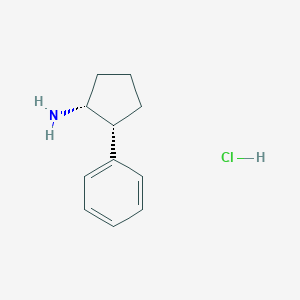

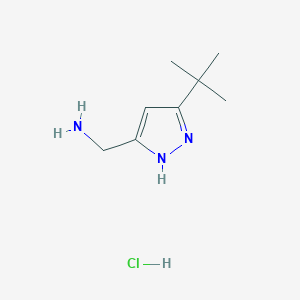
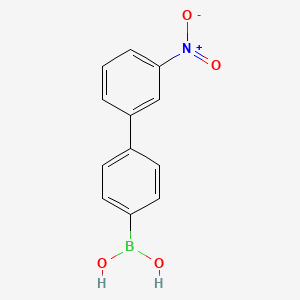

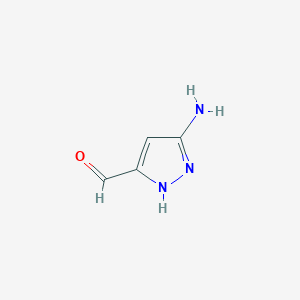
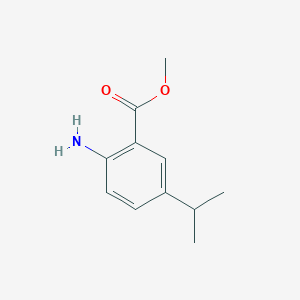
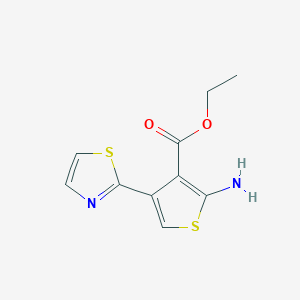
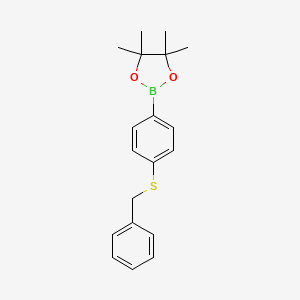
![2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3204168.png)
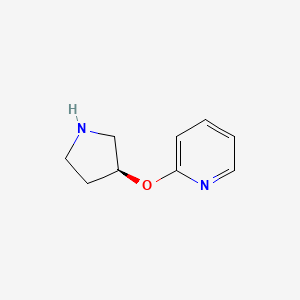


![Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]-](/img/structure/B3204209.png)